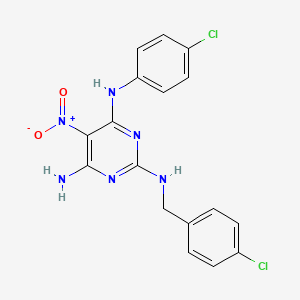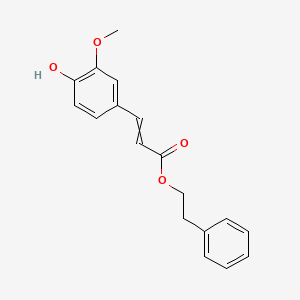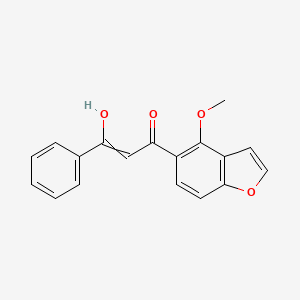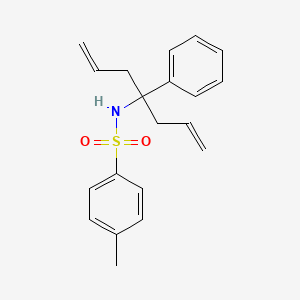![molecular formula C18H22O2 B12457043 (S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12457043.png)
(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Estra-4,9-diene-3,17-dione can be synthesized through a three-step sequence starting from δ-Lactone . The process involves:
Grignard Reaction: Reaction of δ-Lactone with a Grignard reagent.
Oxidation: Treatment with Jones reagent to form a precursor.
Domino Cyclization: The precursor undergoes a domino cyclization reaction with piperidinium acetate to yield estra-4,9-diene-3,17-dione.
Industrial Production Methods
The industrial production of estra-4,9-diene-3,17-dione typically involves the use of relatively cheap starting materials and aims to achieve high product yield while reducing production costs . The process includes Grignard reaction, oxidation, ring-closing reactions, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Estra-4,9-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Using reagents like Jones reagent.
Reduction: Potential reduction reactions to form different derivatives.
Substitution: Possible substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Grignard Reagent: Used in the initial step of the synthesis.
Jones Reagent: Employed for oxidation.
Piperidinium Acetate: Used in the domino cyclization reaction.
Major Products Formed
The major product formed from these reactions is estra-4,9-diene-3,17-dione itself, which can further be used as an intermediate in the synthesis of other steroids with progestagenic activity .
Scientific Research Applications
Estra-4,9-diene-3,17-dione has several scientific research applications:
Pharmaceuticals: It is an important intermediate in the synthesis of steroids with progestagenic activity, such as Mifepristone and Ulipristal Acetate.
Bodybuilding Supplements: Previously marketed as a bodybuilding supplement due to its anabolic properties.
Doping Control: Used in doping control studies for both human and equine sports.
Mechanism of Action
Estra-4,9-diene-3,17-dione is thought to exert its effects by acting as a prohormone of dienolone . Dienolone is structurally similar to trenbolone but lacks the C11 double bond . The compound likely interacts with androgen receptors, leading to anabolic effects such as muscle growth and increased strength .
Comparison with Similar Compounds
Similar Compounds
Dienolone: The active metabolite of estra-4,9-diene-3,17-dione.
Trenbolone: Structurally similar to dienolone but with a C11 double bond.
Androstenedione: Another anabolic-androgenic steroid with similar properties.
Uniqueness
Estra-4,9-diene-3,17-dione is unique due to its specific structure and its role as a prohormone of dienolone. Its synthesis and applications in pharmaceutical intermediates make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3 |
InChI Key |
BHTWZQKERRCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B12456964.png)
![4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B12456972.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide](/img/structure/B12456985.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12457000.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B12457006.png)

![2-{[(4-Tert-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12457014.png)
![N-[4-({2-[(4-methylphenoxy)acetyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12457024.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12457026.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12457033.png)
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
